potassium azide

Description

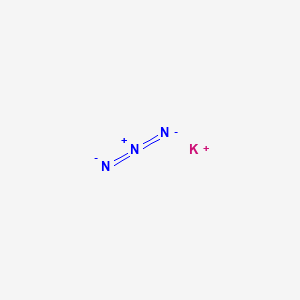

Structure

2D Structure

Properties

CAS No. |

20762-60-1 |

|---|---|

Molecular Formula |

KN3 |

Molecular Weight |

81.119 g/mol |

IUPAC Name |

potassium azide |

InChI |

InChI=1S/K.N3/c;1-3-2/q+1;-1 |

InChI Key |

TZLVRPLSVNESQC-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=[N-].[K+] |

Other CAS No. |

20762-60-1 |

Pictograms |

Acute Toxic |

Synonyms |

KN3 potassium azide |

Origin of Product |

United States |

Foundational & Exploratory

Potassium Azide: A Comprehensive Technical Guide for Researchers

CAS Number: 20762-60-1[1]

This guide provides an in-depth overview of potassium azide (B81097) (KN₃), a versatile and important inorganic compound utilized in various fields of scientific research and development. It covers its chemical and physical properties, synthesis, biological effects, and key experimental applications, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Physicochemical Properties

Potassium azide is a white, crystalline solid.[2] It is the potassium salt of hydrazoic acid and is highly soluble in water.[2]

Identification and Structure

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | KN₃ |

| Molecular Weight | 81.12 g/mol [3] |

| CAS Number | 20762-60-1 |

| Crystal Structure | Tetragonal[2] |

Physical and Thermodynamic Properties

| Property | Value |

| Appearance | White crystalline solid[2] |

| Density | 2.038 g/cm³[2] |

| Melting Point | 350-360 °C (decomposes)[4] |

| Boiling Point | Decomposes at 360 °C |

| Solubility in Water | 50.8 g/100 mL at 20 °C |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.7 kJ/mol[2] |

| Standard Molar Entropy (S⦵₂₉₈) | 104 J·mol⁻¹·K⁻¹[4] |

Solubility Profile

| Solvent | Solubility | Temperature (°C) |

| Water | 41.4 g/100 mL | 0 |

| Water | 50.8 g/100 mL | 20 |

| Water | 105.7 g/100 mL | 100 |

| Ethanol (B145695) | 0.137 g/100 g | 16 |

| Liquid Ammonia | Soluble | - |

| Methanol | Soluble | - |

| Acetone | Insoluble | - |

| Diethyl Ether | Insoluble | - |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from potassium hydroxide (B78521) and hydrazoic acid. Caution: Hydrazoic acid is highly toxic and explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Potassium hydroxide (KOH)

-

Sodium azide (NaN₃)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol

-

Ice bath

-

Distillation apparatus

-

Reaction flask with a stirrer

-

Büchner funnel and flask

Procedure:

-

Preparation of Hydrazoic Acid Solution: In a fume hood, carefully add a solution of sodium azide to a cooled solution of sulfuric acid in a distillation apparatus. Gently heat the mixture to distill the hydrazoic acid, collecting it in cold distilled water.

-

Neutralization: Slowly add the cooled hydrazoic acid solution to a stirred, aqueous solution of potassium hydroxide. Monitor the pH to ensure complete neutralization.

-

Crystallization: Concentrate the resulting this compound solution by gentle heating. Cool the solution in an ice bath to induce crystallization.

-

Isolation and Purification: Collect the this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove impurities.

-

Drying: Dry the purified this compound crystals in a desiccator.

Safety and Handling

This compound is highly toxic and can be fatal if swallowed or absorbed through the skin.[1] It is also a potent metabolic inhibitor. The primary hazard associated with this compound is its explosive nature, especially when heated or in contact with certain metals.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Do not use metal spatulas; use plastic or ceramic instead.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as acids and heavy metals.

-

Disposal: this compound waste should be treated as hazardous. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form highly explosive metal azides.[4] Deactivate azide waste by reacting with an acidic solution of sodium nitrite (B80452) to produce nitrogen gas. This should be done in a fume hood with extreme caution.

Biological Activity and Signaling Pathways

The primary biological effect of this compound is the potent inhibition of cellular respiration through its interaction with cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2]

Inhibition of Cytochrome c Oxidase

Azide binds to the heme a₃-CuB binuclear center of cytochrome c oxidase, preventing the binding of oxygen and thus halting the electron transport chain.[5] This leads to a rapid decrease in ATP production and can induce apoptosis. Chronic exposure to low levels of azide can lead to an irreversible loss of cytochrome c oxidase activity by promoting the dissociation of the holoenzyme.

References

A Comprehensive Technical Guide to the Solubility of Potassium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of potassium azide (B81097) (KN₃) in aqueous and organic solvents. The information contained herein is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require precise solubility data for experimental design, process development, and safety assessments.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. Understanding the solubility of potassium azide is essential for its application in synthesis, as a reagent, and for ensuring safe handling and disposal.

Solubility in Water

This compound is highly soluble in water, and its solubility increases significantly with temperature. This property is crucial for the preparation of aqueous solutions of azide for various chemical reactions.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 41.4[1][2] |

| 10.5 | 46.5 |

| 15.5 | 48.9 |

| 17 | 49.6[3][4] |

| 20 | 50.8[1][2] |

| 40 | 61.0[4] |

| 100 | 105.7[1][2] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is considerably lower than in water. It is generally soluble in polar protic solvents and has limited to no solubility in nonpolar or aprotic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Methanol | Not Specified | Soluble[1] |

| Ethanol | 0 | 0.16[1] |

| 16 | 0.137 - 0.1375[1][2] | |

| 80% Ethanol | 0 | 1.83[1] |

| 78.4 | 5.93[1] | |

| Benzene | 80 | 0.15[1] |

| Acetone | Not Specified | Insoluble[1] |

| Diethyl Ether | Not Specified | Insoluble[2] |

| Dichloromethane | 20 | A single source reports a value of 50.8, which is anomalously high and likely an error, transcribing the value for water. Other sources suggest insolubility. |

| Liquid Ammonia | Not Specified | Soluble[1] |

| Hexane | Not Specified | Insoluble[1] |

Experimental Protocols: Determining the Solubility of this compound

The following section details a general experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of isothermal saturation followed by gravimetric analysis.

Safety Precautions: this compound is acutely toxic and can be explosive, especially when heated or in contact with heavy metals.[2] Always handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[5]

I. Isothermal Saturation Method

This method involves creating a saturated solution of this compound at a constant temperature.

Apparatus:

-

Thermostatically controlled water bath or shaker

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

Procedure:

-

Solvent Preparation: Add a known volume of the desired solvent to the jacketed glass vessel or a sealed flask.

-

Temperature Equilibration: Place the vessel in the thermostatic bath and allow the solvent to reach the desired experimental temperature. Monitor the temperature with a calibrated thermometer.

-

Addition of Solute: Gradually add an excess of this compound powder to the solvent while stirring continuously. An excess of solid should be visible to ensure that the solution is saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring. This ensures that the dissolution and precipitation rates reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe fitted with a filter. This prevents the crystallization of the solute during sampling.

II. Gravimetric Analysis

This technique is used to determine the concentration of this compound in the sampled saturated solution.

Apparatus:

-

Analytical balance (accurate to at least 0.1 mg)

-

Pre-weighed evaporating dish or beaker

-

Drying oven

-

Desiccator

Procedure:

-

Sample Weighing: Immediately transfer the filtered, saturated solution into a pre-weighed evaporating dish and record the total weight of the dish and the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. For water, this can be done on a hot plate at a temperature below boiling to avoid spattering. For organic solvents, evaporation should be carried out in a fume hood, potentially at a lower temperature or under reduced pressure.

-

Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven set to an appropriate temperature (e.g., 60-80 °C) to remove any remaining solvent. Dry to a constant weight, meaning the weight does not change significantly between successive weighings after cooling.

-

Cooling and Final Weighing: After drying, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture. Once cooled, weigh the dish containing the dry this compound residue.

Calculation of Solubility:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved this compound)

-

Solubility: (Mass of the dissolved this compound / Mass of the solvent) x 100. The result is expressed as g of KN₃ per 100 g of solvent. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Crystal Structure and Physical Properties of Potassium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physical appearance of potassium azide (B81097) (KN₃). The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in chemistry and related fields.

Physical Appearance and Properties

Potassium azide is a white, odorless, crystalline solid.[1] It is a water-soluble salt that appears as colorless crystals.[2][3] The compound is not known to be hygroscopic.[1]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | White crystalline solid, colorless crystals | [1][2][3] |

| Molar Mass | 81.1184 g/mol | [1][2] |

| Density | 2.038 g/cm³ | [1][2][3] |

| Melting Point | 350 °C (662 °F; 623 K) (in vacuum) | [2][3] |

| Boiling Point | Decomposes at 360 °C (680 °F; 633 K) | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 41.4 g/100 mL | 0 | [1][2][4] |

| 50.8 g/100 mL | 20 | [1][2][4] | |

| 105.7 g/100 mL | 100 | [1][2][4] | |

| Ethanol | 0.1375 g/100 g | 16 | [2][4] |

| Ether | Insoluble | - | [2] |

| Acetone | Insoluble | - | [4] |

| Liquid Ammonia | Soluble | - | [4] |

| Methanol | Soluble | - | [4] |

Crystal Structure

This compound crystallizes in a tetragonal system.[3] At ambient conditions, it possesses the space group I4/mcm. The crystal structure is the same as that adopted by rubidium azide (RbN₃), cesium azide (CsN₃), and thallium azide (TlN₃).[3] In this structure, the azide ion (N₃⁻) is bound to eight potassium cations in an eclipsed orientation, and the potassium cations are bound to eight terminal nitrogen centers.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | I4/mcm | |

| Lattice Constant (a) | 6.1188 Å | |

| Lattice Constant (c) | 7.1015 Å |

Experimental Protocols

Determination of Crystal Structure by X-ray Diffraction

The crystal structure of this compound can be determined using single-crystal X-ray diffraction.

Methodology:

-

Crystal Preparation: A small single crystal of this compound (e.g., 0.22 x 0.20 x 0.10 mm) is obtained by the slow evaporation of an aqueous solution.

-

Mounting: The crystal is mounted on a goniometer head of an automatic diffractometer.

-

Data Collection: X-ray diffraction data is collected using a suitable radiation source, such as Mo Kα radiation. The full 2θ step-scan profile for each reflection is recorded.

-

Data Processing: The collected data is processed to obtain integrated intensities and their standard deviations. Absorption corrections are applied using methods like Gaussian numerical integration. Symmetry-related reflections are averaged to yield a set of unique reflections.

-

Structure Solution and Refinement: The crystal structure is solved and refined using full-matrix least-squares refinement. The quantity minimized is typically Σw(|F₀| - k|F_c|)² where w = 1/σ². To reduce bias from the aspherical valence electron distribution, high-order refinements can be made using only reflections with sin(θ)/λ > 0.75 Å⁻¹.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Density

The density of this compound can be determined by the liquid displacement method.

Methodology:

-

Mass Measurement: The mass of a dry sample of this compound crystals is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated solution of this compound in water to prevent dissolution, or a non-polar solvent like hexane). The initial volume of the liquid is recorded.

-

Displacement: The weighed this compound sample is carefully added to the graduated cylinder, ensuring no liquid is splashed out. The solid should be fully submerged.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the this compound sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of this compound in a solvent (e.g., water) at a specific temperature can be determined by creating a saturated solution.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a beaker or flask.

-

Equilibration: The mixture is stirred or agitated at a constant temperature for a sufficient period to ensure that the solution is saturated and in equilibrium with the undissolved solid.

-

Sampling: A known volume of the clear, saturated solution is carefully withdrawn using a pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: The solvent from the sampled solution is evaporated to dryness in a pre-weighed evaporating dish.

-

Mass Measurement: The mass of the evaporating dish with the dry this compound residue is measured. The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 mL or 100 g of the solvent. This procedure is repeated at different temperatures to determine the solubility curve.

Synthesis Workflow

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of hydrazoic acid with potassium hydroxide. A workflow for a different synthesis method, starting from sodium azide and potassium hydroxide, is depicted below.

Caption: Workflow for the synthesis of this compound.

References

The Thermal Decomposition of Potassium Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of potassium azide (B81097) (KN₃), a compound of significant interest due to its energetic properties and applications in various scientific fields. This document details the decomposition mechanism, kinetics, and experimental methodologies for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Potassium azide is an inorganic compound that undergoes thermal decomposition to produce potassium metal and nitrogen gas.[1] The reaction is highly exothermic and can be explosive under conditions of rapid heating.[2] Understanding the mechanism and kinetics of this decomposition is crucial for its safe handling and for its application in areas such as propellants and chemical synthesis. The overall decomposition reaction is as follows:

2KN₃(s) → 2K(l) + 3N₂(g) [3]

The decomposition is a complex solid-state reaction that is believed to occur on the surface of the crystals and involves multiple steps with different activation energies.[3]

Decomposition Mechanism

The thermal decomposition of this compound is not a simple, one-step process. Experimental evidence suggests a multi-stage mechanism that occurs at the solid-gas interface. The key intermediates in this process are the azide radical (N₃•) and potassium nitride (K₃N).

A proposed pathway for the decomposition is initiated by the thermal excitation of an azide ion, leading to the formation of an azide radical. These radicals can then react further to produce nitrogen gas. An unstable intermediate, potassium nitride, has also been observed, which rapidly decomposes to potassium metal and nitrogen gas.[4]

Quantitative Data

The kinetics of this compound decomposition have been investigated by various researchers, leading to the determination of key kinetic parameters. The activation energy for the decomposition varies depending on the temperature range, indicating the complexity of the reaction mechanism.

| Parameter | Value | Experimental Conditions | Reference |

| Decomposition Temperature | 355 °C | Not specified | [1] |

| Activation Energy (Region 1) | 1.0 ± 0.1 eV | Ultrahigh vacuum | [3] |

| Activation Energy (Region 2) | 1.35 ± 0.05 eV | Ultrahigh vacuum | [3] |

| Activation Energy (Region 3) | 2.4 ± 0.2 eV | Ultrahigh vacuum | [3] |

| Activation Energy | 2.13 eV | Closed volume, monitoring pressure | [3] |

| Activation Energy (in presence of K vapor) | 1.8 eV | Partial pressure of potassium vapor | [3] |

| Activation Energy (with metal catalysts) | 32 kcal/mol (approx. 1.39 eV) | Molten state with Mn, Fe, Co, Ni | [5] |

Experimental Protocols

The study of the thermal decomposition of this compound typically involves techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). The following provides a detailed methodology for a coupled TGA-DSC-MS experiment.

Objective: To determine the decomposition temperature, mass loss, thermal effects, and evolved gas composition during the thermal decomposition of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

-

Quadrupole Mass Spectrometer coupled to the STA outlet.

Experimental Parameters:

-

Sample: this compound powder (5-10 mg).

-

Crucible: Alumina (B75360) crucible.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 500 °C.

-

Mass Spectrometer:

-

Mass Range: 10-100 amu.

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Procedure:

-

Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound powder into an alumina crucible.

-

Place the crucible in the STA instrument.

-

Purge the system with the inert gas for at least 30 minutes to ensure an inert atmosphere.

-

Start the heating program from ambient temperature to 500 °C at a heating rate of 10 °C/min.

-

Simultaneously record the mass loss (TGA), heat flow (DSC), and mass spectra of the evolved gases (MS).

-

Analyze the resulting data to determine the onset and peak decomposition temperatures, the percentage of mass loss, the enthalpy of decomposition, and the identity of the evolved gases.

Conclusion

The thermal decomposition of this compound is a complex process with a multi-stage mechanism involving radical intermediates. The kinetic parameters of this decomposition are sensitive to experimental conditions such as temperature, atmosphere, and the presence of impurities or catalysts. A thorough understanding of these factors, obtained through detailed experimental analysis using techniques like TGA, DSC, and MS, is essential for the safe and effective utilization of this energetic material in scientific and industrial applications.

References

A Technical Guide to the Synthesis of Potassium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of potassium azide (B81097) (KN₃), a critical reagent in various laboratory and industrial applications, including in the synthesis of pharmaceuticals and as a source of the azide anion. While a direct, one-step conversion from potassium carbonate (K₂CO₃) is not the most common industrial route, it is a chemically viable pathway through the neutralization of hydrazoic acid. This document outlines this method, alongside other established synthesis routes, providing detailed experimental protocols, quantitative data, and process visualizations.

Synthesis via Neutralization of Hydrazoic Acid with Potassium Carbonate

One documented method for preparing potassium azide involves the reaction of potassium carbonate with hydrazoic acid (HN₃)[1][2]. Due to the highly toxic and explosive nature of concentrated hydrazoic acid, it is typically generated in situ for immediate use.

1.1. Reaction Principle

The overall reaction is a straightforward acid-base neutralization, yielding this compound, water, and carbon dioxide:

2 HN₃ + K₂CO₃ → 2 KN₃ + H₂O + CO₂

1.2. Experimental Protocol: In-Situ Generation of Hydrazoic Acid

A common laboratory-scale preparation involves the generation of hydrazoic acid from sodium azide (NaN₃) and an acid, followed by neutralization with a potassium carbonate solution.

Materials:

-

Sodium azide (NaN₃)

-

Sulfuric acid (H₂SO₄) or other suitable acid

-

Potassium carbonate (K₂CO₃)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Generation of Hydrazoic Acid: In a well-ventilated fume hood and behind a safety shield, a solution of sodium azide in water is carefully acidified. The volatile hydrazoic acid can be distilled from the reaction mixture. Caution: Hydrazoic acid is extremely toxic and explosive. This step must be performed by trained personnel with appropriate safety measures.

-

Neutralization: The gaseous or distilled hydrazoic acid is then passed through or added to a solution of potassium carbonate in water. The reaction is typically carried out at a controlled temperature to manage the effervescence of CO₂.

-

Isolation: The resulting aqueous solution of this compound is then concentrated by evaporation of the water. The solid this compound can be purified by recrystallization.[2]

1.3. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step process of generating hydrazoic acid and its subsequent neutralization with potassium carbonate.

Alternative and Industrial Synthesis Routes

For a comprehensive understanding, it is crucial to be aware of other, more common methods for this compound synthesis, which may offer advantages in terms of safety, yield, or scalability.

2.1. Metathesis Reaction: Sodium Azide and a Potassium Salt

A prevalent method involves a salt metathesis reaction between sodium azide and a potassium salt, such as potassium hydroxide (B78521) or potassium sulfate (B86663).[3]

2.1.1. Using Potassium Hydroxide

This process involves dissolving sodium azide and potassium hydroxide in water.[4] By controlling the stoichiometry and crystallization conditions, nearly pure this compound can be precipitated.[4]

Reaction: NaN₃ + KOH ⇌ KN₃ + NaOH

Experimental Protocol:

-

Dissolve approximately two moles of potassium hydroxide and one mole of sodium azide in hot water.[4]

-

Filter the solution to remove any insoluble impurities.[4]

-

The solution is then subjected to crystallization, which can be induced by cooling or by evaporating the water under a vacuum.[4]

-

The precipitated this compound crystals are then separated by filtration.[4]

2.1.2. Using Potassium Sulfate

Another convenient method is the reaction between aqueous solutions of potassium sulfate and barium azide or lead(II) azide.[2] The insoluble sulfate salt precipitates, leaving this compound in the solution.

Reaction: 2 NaN₃ + K₂SO₄ → 2 KN₃ + Na₂SO₄

2.2. Reaction of Potassium Amide with Nitrous Oxide

A method to produce very pure this compound involves the reaction of potassium amide (KNH₂) with nitrous oxide (N₂O).[2] This method is analogous to the Wislicenus process for sodium azide production.[1]

Reaction: 2 KNH₂ + N₂O → KN₃ + KOH + NH₃

This reaction is typically carried out at elevated temperatures (e.g., 270-280 °C) in an inert atmosphere.[2] While it can achieve high yields, it is a more hazardous route due to the reagents involved.[2]

2.3. Visualization of Industrial Synthesis Workflow

The following diagram outlines a general workflow for the industrial production of this compound via the metathesis reaction.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes.

| Synthesis Route | Reactants | Temperature (°C) | Yield (%) | Purity | Reference(s) |

| Neutralization | HN₃ + K₂CO₃ | Controlled | High | High | [2] |

| Metathesis | NaN₃ + KOH | Evaporation/Cooling | - | Nearly Pure | [4] |

| Metathesis | Ba(N₃)₂ + K₂SO₄ | Room Temp | - | High | [2] |

| Amide Reaction | KNH₂ + N₂O | 270-280 | ~99 | Very Pure | [2] |

| Amide Reaction | KNH₂ + KNO₃ | 90 | 75 | - | [2] |

| Amide Reaction | KNH₂ + Pb(NO₃)₂ | - | 80 | - | [2] |

Note: Yields are highly dependent on specific reaction conditions and scale.

Safety Considerations

This compound, like other azides, is highly toxic.[2] Its toxicity is comparable to that of cyanides and arises from its ability to inhibit cytochrome c oxidase.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Explosion Hazard: While less sensitive to shock than heavy metal azides, this compound can decompose explosively if heated rapidly.[5] It decomposes at around 355 °C.[1]

-

Disposal: Azide waste should never be poured down the drain, as it can react with lead or copper plumbing to form highly explosive heavy metal azides.[2] It must be chemically neutralized before disposal, for example, by treating it with nitrous acid.[2]

-

Hydrazoic Acid: The synthesis routes involving hydrazoic acid are particularly hazardous due to its high toxicity and explosive nature.[4] Extreme caution and specialized equipment are mandatory.

This guide provides a comprehensive overview of the synthesis of this compound for a technical audience. Researchers should consult the primary literature and relevant safety data sheets (SDS) before attempting any of these procedures.

References

An In-depth Technical Guide to Potassium Azide: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium azide (B81097) (KN₃) is an inorganic salt of hydrazoic acid with significant applications in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, synthesis protocols, and thermal decomposition characteristics. Detailed experimental procedures and safety precautions are outlined to ensure its safe handling and use in a laboratory setting. The document also includes visualizations of the azide ion's resonance structures, a typical synthesis workflow, and the thermal decomposition pathway to aid in the understanding of its chemical behavior.

Chemical Formula and Structure

The chemical formula for potassium azide is KN₃ . It is an ionic compound consisting of a potassium cation (K⁺) and an azide anion (N₃⁻).

Crystal Structure

This compound crystallizes in a tetragonal crystal system at ambient conditions.[1][2] This structure is isomorphous with rubidium azide (RbN₃), cesium azide (CsN₃), and thallium(I) azide (TlN₃).[3] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| a | 6.094 Å |

| b | 6.094 Å |

| c | 7.056 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Data sourced from PubChem CID 10996957[4]

In this structure, the azide ion is bound to eight potassium cations in an eclipsed orientation, and conversely, each potassium cation is bound to eight terminal nitrogen atoms of the azide anions.[3]

Structure of the Azide Anion

The azide anion (N₃⁻) is a linear and symmetric ion. Its electronic structure is best described as a resonance hybrid of three contributing structures, which results in the delocalization of the negative charge over the two terminal nitrogen atoms.[5] This delocalization contributes to the relative stability of the azide ion.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[3][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molar Mass | 81.1184 g/mol | [3] |

| Appearance | Colorless crystals or white powder | [3][7] |

| Density | 2.038 g/cm³ | [3] |

| Melting Point | 350 °C (623 K) in vacuum (decomposes) | [3] |

| Boiling Point | Decomposes | [3] |

| Solubility in Water | 41.4 g/100 mL (0 °C)50.8 g/100 mL (20 °C)105.7 g/100 mL (100 °C) | [3] |

| Solubility in Ethanol (B145695) | 0.1375 g/100 g (16 °C) | [3] |

| Solubility in Ether | Insoluble | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.7 kJ/mol | [3] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of butyl nitrite (B80452) with hydrazine (B178648) hydrate (B1144303) in the presence of potassium hydroxide (B78521).[8]

Reaction:

C₄H₉ONO + N₂H₄·H₂O + KOH → KN₃ + C₄H₉OH + 3H₂O

Detailed Methodology:

-

Preparation of Butyl Nitrite:

-

Slowly add 222 g (3 mols) of n-butyl alcohol to a cooled (0 °C) mixture of 87 mL of concentrated sulfuric acid and 60 mL of water, with constant agitation.

-

Over one hour, introduce this mixture beneath the surface of a cold (0 °C) solution of 228 g (3.3 mols) of sodium nitrite in 900 mL of water.

-

Separate the upper oily layer of butyl nitrite, wash it three times with a salt-bicarbonate solution, and dry it over anhydrous sodium sulfate.[8]

-

-

Synthesis of this compound:

-

In a 1-liter flask equipped with a reflux condenser, place a solution of 56 g (1 mol) of potassium hydroxide in 200 mL of 95% ethanol.

-

Add 50 g (1 mol) of 95-100% hydrazine hydrate.

-

Heat the mixture to boiling on a steam bath and add 103 g (1 mol) of butyl nitrite dropwise over 30-45 minutes.

-

Continue heating for approximately 1 hour until the mixture refluxes gently.

-

Cool the flask in an ice bath to precipitate the this compound.

-

Filter the solid product and wash it with cold absolute ethanol and then anhydrous ether.

-

Dry the product in air at 55-60 °C. The yield is typically 78-84%.[8]

-

Another common method involves the neutralization of hydrazoic acid with potassium hydroxide.[9] However, this method requires the prior synthesis of hydrazoic acid, which is highly toxic and explosive.[8]

Characterization by Vibrational Spectroscopy

The vibrational modes of this compound can be characterized using infrared (IR) and Raman spectroscopy. The spectra are influenced by the crystal structure and the local symmetry of the azide ions.[10][11]

-

Infrared Spectroscopy: The IR spectrum of crystalline this compound shows characteristic absorptions corresponding to the fundamental vibrations of the azide ion, as well as lattice vibrations. The spectrum is often characterized by the splitting of fundamental absorptions.[10]

-

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. The selection rules for the normal modes can be derived using the "unit cell" method.[11]

Experimental Considerations:

-

Sample Preparation: For IR spectroscopy, flat, transparent plates of this compound can be grown by the slow evaporation of a saturated aqueous solution.[5] For Raman spectroscopy, single crystals are typically used.[11]

-

Instrumentation: A grating spectrometer is suitable for IR analysis, while a Raman spectrometer with a laser excitation source (e.g., Nd-YAG) is used for Raman analysis.[10][12]

Thermal Decomposition

Upon heating, this compound decomposes into potassium metal and nitrogen gas.[3][13] This decomposition is explosive if the material is heated rapidly.[2] The decomposition temperature for this compound is approximately 355 °C.[3]

Decomposition Reaction:

2KN₃(s) → 2K(l) + 3N₂(g)

Experimental Protocol for Thermal Decomposition Analysis:

Studies on the thermal decomposition of this compound are often conducted in a high-vacuum environment to monitor the evolution of gaseous products.[14]

-

Sample Preparation: Single crystals or powder samples of this compound are placed in a sample holder within a vacuum chamber.

-

Heating: The sample is heated at a controlled rate.

-

Product Detection: A mass spectrometer is used to detect the decomposition products, primarily nitrogen gas and potassium atoms.[14]

-

Data Analysis: The temperature dependence of the partial pressure of the products is used to determine the activation energy of the decomposition process.[14]

Safety and Handling

This compound is a highly toxic and potentially explosive compound that must be handled with extreme caution.[3][6]

-

Toxicity: Like other azides, this compound is highly toxic. The toxicity arises from its ability to inhibit cytochrome c oxidase. The LD₅₀ (oral, rat) is 27 mg/kg.[3]

-

Explosive Hazard: While not as sensitive to shock as heavy metal azides, this compound can decompose explosively upon rapid heating.[2]

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Avoid contact with skin and eyes.[15]

-

Avoid shock and friction.[2]

-

Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.[17]

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances such as acids.[2][15]

-

Disposal:

-

Never pour azide solutions down the drain, as this can lead to the formation of explosive copper or lead azides in the plumbing.[13][16]

-

Azide waste must be treated with nitrous acid (prepared by acidifying sodium nitrite) before disposal to destroy the azide.[13]

-

All azide-containing waste should be disposed of through a designated chemical waste program.[17]

-

Applications

This compound serves as a versatile reagent in various chemical applications:

-

Reagent in Organic Synthesis: It is used to introduce the azide functional group into organic molecules.[6]

-

Propellants: It has been used as an ingredient in propellants.[2]

-

Nitrification Inhibitor: It has been found to act as a nitrification inhibitor in soil.[3]

-

Laboratory Reagent: It is a common reagent in laboratory settings for various chemical syntheses.[3]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. research.uga.edu [research.uga.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CID 10996957 | KN3 | CID 10996957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. CAS 20762-60-1: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. The Raman Spectrum of Iodine Azide IN3 | The Infrared and Raman Discussion Group [irdg.org]

- 13. This compound - Sciencemadness Wiki [sciencemadness.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. safety.pitt.edu [safety.pitt.edu]

Technical Guide: Shock Sensitivity of Potassium Azide (KN₃)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the explosive properties of potassium azide (B81097) (KN₃) with a specific focus on its sensitivity to shock. Contrary to the high shock sensitivity observed in many heavy metal azides, potassium azide, an alkali metal azide, is generally considered to be insensitive to shock and friction under standard conditions. This insensitivity makes it a more stable compound to handle in laboratory and industrial settings compared to its more hazardous counterparts like lead azide. However, it is crucial to note that this compound can decompose explosively under other stimuli, particularly rapid heating. This document synthesizes available data on its shock and friction sensitivity, details the standard experimental protocols for these assessments, and presents a logical pathway for its decomposition under shock.

Data Presentation: Quantitative Sensitivity Data

| Parameter | Value | Interpretation | Reference |

| Impact Sensitivity | 40–87 N·cm⁻² (Predicted) | Insensitive | [1] |

| Friction Sensitivity | > 360 N (Limiting Load) | Not sensitive to friction | [2] |

Note: The impact sensitivity value is a theoretical prediction for alkali metal azides. A higher value indicates lower sensitivity. The friction sensitivity value indicates that no ignition or explosion was observed up to the instrumental limit of 360 Newtons, classifying the substance as not dangerous to transport due to friction sensitivity.

Experimental Protocols

The quantitative data presented are determined using standardized tests for energetic materials. The methodologies for these key experiments are detailed below.

Drop-Weight Impact Test (e.g., BAM Fallhammer)

The impact sensitivity of an energetic material is typically determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialprüfung) fallhammer.

Objective: To determine the impact energy at which a sample of the substance has a 50% probability of exploding.

Apparatus:

-

A drop-weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg).

-

A steel anvil and a striker pin.

-

A guide rail for the drop-weight.

-

A mechanism to release the weight from a variable and measurable height.

Methodology:

-

A small, precisely weighed sample of the test substance (typically 40 mm³) is placed on the steel anvil.

-

The striker pin is carefully placed on top of the sample.

-

The drop-weight is raised to a predetermined height and released, allowing it to fall and strike the pin, which transmits the energy to the sample.

-

The outcome (explosion or no explosion) is observed. An explosion is typically identified by a report, flame, or smoke.

-

The "up-and-down" method is commonly employed, where the drop height for the next trial is increased after a "no-go" and decreased after a "go".

-

This process is repeated for a statistically significant number of trials (e.g., 25-50) to determine the height at which there is a 50% probability of explosion (H₅₀).

-

The impact energy is then calculated using the formula: E = mgh , where 'm' is the mass of the drop-weight, 'g' is the acceleration due to gravity, and 'h' is the H₅₀ height.

BAM Friction Test

The friction sensitivity is determined using a standardized friction apparatus, such as the one developed by BAM.

Objective: To determine the frictional force at which a sample of the substance has a 50% probability of igniting or exploding.

Apparatus:

-

A porcelain plate and a porcelain pin with specified surface roughness.

-

A weighted lever arm to apply a known force to the pin.

-

A motor to move the porcelain plate back and forth under the stationary pin.

Methodology:

-

A small amount of the test substance (approximately 10 mm³) is spread on the porcelain plate.

-

The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm.

-

The motor is activated, causing the plate to move under the pin for a set distance and number of strokes.

-

The outcome (ignition, crackling, or explosion) is recorded.

-

The test is repeated with varying loads to find the lowest load at which an event occurs in at least one out of six trials.

-

The result is reported as the limiting load in Newtons (N). A limiting load of greater than 360 N indicates a very low sensitivity to friction.

Mandatory Visualization: Shock-Induced Decomposition Pathway

The following diagram illustrates the logical sequence of events from the application of shock to the explosive decomposition of this compound. While the detailed quantum-level mechanics are complex, this model provides a high-level understanding of the process.

Caption: Logical workflow of this compound decomposition under shock.

Conclusion

Based on available theoretical predictions and comparative data, this compound is not considered to be explosive under typical shock or friction stimuli. Its classification as a shock-insensitive material is a critical piece of information for safety assessments in research and development. However, the potential for explosive decomposition upon rapid heating remains a significant hazard. Therefore, while concerns about mechanical sensitivity can be largely mitigated with standard laboratory precautions, stringent protocols must be in place to prevent rapid heating of this compound. All handling of this compound should be conducted with a thorough understanding of its properties as outlined in its Safety Data Sheet (SDS) and with appropriate personal protective equipment.

References

The Discovery and Synthesis of Potassium Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium azide (B81097) (KN₃) is an inorganic compound that has found utility in various chemical syntheses and as a precursor to other azide compounds. Its discovery and the development of its synthesis methods are rooted in the foundational work on nitrogen chemistry in the late 19th century. This technical guide provides an in-depth exploration of the history of potassium azide, from the initial discovery of its parent acid to the various methods developed for its synthesis. Detailed experimental protocols for key synthesis methods are provided, along with a summary of its key quantitative properties.

Historical Development

The history of this compound is intrinsically linked to the discovery of hydrazoic acid (HN₃). In 1890, the German chemist Theodor Curtius was the first to successfully isolate hydrazoic acid.[1][2][3] His pioneering work involved the reaction of hydrazine (B178648) with nitrous acid.[3] This discovery of a new, highly reactive nitrogen-hydrogen compound opened the door for the preparation of its various salts, including this compound.

While the exact first synthesis of this compound is not extensively documented in readily available literature, it is widely understood to have been prepared shortly after the discovery of hydrazoic acid. One source indicates the year of discovery for this compound as 1898.[4] The most straightforward and likely earliest method for its preparation would have been the simple acid-base neutralization reaction between hydrazoic acid and a potassium base like potassium hydroxide (B78521).

Over the years, several other methods for the synthesis of this compound have been developed, driven by the need for safer and more efficient production processes, avoiding the direct handling of the highly explosive and toxic hydrazoic acid.

Physicochemical Properties

This compound is a colorless, crystalline solid.[5] It is soluble in water and liquid ammonia, with slight solubility in ethanol (B145695) and insolubility in diethyl ether and acetone.[4][6] Unlike heavy metal azides, this compound is not sensitive to shock but can decompose explosively upon rapid heating.[6]

| Property | Value |

| Molar Mass | 81.1184 g/mol [5] |

| Appearance | Colorless crystals[5] |

| Density | 2.038 g/cm³[5] |

| Melting Point | 350 °C (decomposes)[5] |

| Solubility in Water | 41.4 g/100 mL (0 °C)[6] 50.8 g/100 mL (20 °C)[6] 105.7 g/100 mL (100 °C)[6] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.7 kJ/mol[5] |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of this compound. The following sections provide detailed protocols for some of the most significant methods.

Method 1: Neutralization of Hydrazoic Acid with Potassium Hydroxide

This is the most direct method for preparing this compound, based on a simple acid-base reaction.

Reaction: HN₃ + KOH → KN₃ + H₂O

Protocol:

-

A dilute solution of hydrazoic acid is carefully prepared. Caution: Hydrazoic acid is highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate safety measures.

-

A stoichiometric amount of a potassium hydroxide solution is slowly added to the hydrazoic acid solution with constant stirring.

-

The reaction is typically performed at a low temperature to control the exothermic reaction.

-

The resulting solution of this compound is then concentrated by evaporation of the solvent, and the this compound is crystallized out.

-

The crystals are collected by filtration, washed with a small amount of cold water, and dried.

Method 2: From Hydrazine and an Alkyl Nitrite (B80452)

This method avoids the need to pre-form and handle hydrazoic acid, generating the azide in situ. The following protocol is adapted from Inorganic Syntheses and utilizes butyl nitrite.[7]

Reaction: C₄H₉ONO + N₂H₄·H₂O + KOH → KN₃ + C₄H₉OH + 3H₂O[7]

Part A: Preparation of Butyl Nitrite [7]

-

87 mL of concentrated sulfuric acid is added to 60 mL of water and the mixture is cooled to 0 °C.

-

222 g of n-butyl alcohol is slowly added to the cooled sulfuric acid solution with constant agitation.

-

This mixture is then added over the course of an hour to a cold (0 °C) solution of 228 g of sodium nitrite in 900 mL of water.

-

The resulting upper layer of butyl nitrite is separated, washed three times with a salt and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate. The expected yield is 270-289 g.

Part B: Preparation of this compound [7]

-

A solution of 65-70 g of potassium hydroxide in 500 mL of absolute ethyl alcohol is prepared.

-

50 g of 85% hydrazine hydrate (B1144303) is added to the alcoholic potassium hydroxide solution.

-

The mixture is placed in a flask equipped with a reflux condenser and a dropping funnel.

-

103 g of butyl nitrite is added dropwise to the hydrazine-potassium hydroxide mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated on a steam bath for 15 minutes to ensure the reaction goes to completion.

-

As the reaction proceeds, this compound precipitates from the solution.

-

The flask is cooled in an ice bath, and the solid product is collected by filtration.

-

The collected this compound is washed with cold absolute ethyl alcohol and then with anhydrous ether.

-

The product is dried in air at 55-60 °C. The expected yield is 63-69 g (78-84% purity).

Method 3: From Sodium Azide and Potassium Hydroxide

This method is suitable for industrial-scale production and relies on the fractional crystallization of this compound from a solution containing sodium azide and potassium hydroxide.[8]

Protocol Overview:

-

An aqueous solution is prepared containing approximately a 2:1 molar ratio of potassium hydroxide to sodium azide.[8]

-

The solution is filtered to remove any insoluble impurities.

-

The water is then evaporated from the solution, causing the less soluble this compound to crystallize out.[8]

-

The this compound crystals are collected, for example, by centrifugation.[8]

-

The crystals are washed with a small amount of water to remove any remaining mother liquor.[8]

-

The purified this compound crystals are then dried.

Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthesis methods for this compound.

Caption: Workflow for the synthesis of this compound via neutralization.

Caption: Synthesis of this compound from hydrazine and an alkyl nitrite.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Hydrazoic acid [medbox.iiab.me]

- 3. Hydrazoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound [chemister.ru]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. US3455648A - Process for producing this compound - Google Patents [patents.google.com]

Theoretical Insights into the Stability of Potassium Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of potassium azide (B81097) (KN₃). It aims to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the thermal decomposition pathways, kinetics, and the computational methodologies used to assess the stability of this energetic material.

Executive Summary

Potassium azide (KN₃) is an inorganic compound of significant interest due to its energetic properties. Understanding its thermal stability is paramount for safe handling, storage, and application. This document consolidates findings from theoretical and experimental studies to provide a detailed overview of the decomposition kinetics and mechanisms of KN₃. Theoretical calculations, primarily employing quantum chemistry methods, are crucial for elucidating the intricate steps involved in its decomposition, which complements experimental data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Theoretical Calculations of Thermal Stability

Theoretical investigations into the stability of azides, including this compound, primarily focus on determining the activation energies (Ea) and reaction enthalpies (ΔH) for various decomposition pathways. While specific high-level theoretical studies exclusively on the thermal decomposition of gaseous or solid-state this compound at ambient pressure are not extensively detailed in readily available literature, the principles can be inferred from studies on other azides and from experimental results for KN₃ itself. The primary decomposition mechanism for azides involves the fission of the N-N₂ bond.

Experimental studies on the thermal decomposition of this compound in a high vacuum have identified multiple activation energies corresponding to different temperature regimes. These values serve as critical benchmarks for theoretical models. The decomposition has been observed to proceed through different rate-limiting steps depending on the temperature, with products including nitrogen gas (N₂), potassium atoms (K), and azide radicals (N₃•).[1][2]

Data Presentation: Decomposition Kinetics

The following table summarizes experimentally determined activation energies for the thermal decomposition of this compound, which are key parameters that theoretical models aim to reproduce.

| Temperature Range | Activation Energy (eV) | Activation Energy (kJ/mol) | Method | Reference |

| Low Temperature | 1.0 ± 0.1 | 96.5 ± 9.7 | Mass Spectrometry | [1] |

| Intermediate Temperature | 1.35 ± 0.05 | 130.3 ± 4.8 | Mass Spectrometry | [1][2] |

| High Temperature | 2.4 ± 0.2 | 231.6 ± 19.3 | Mass Spectrometry | [1][2] |

| High Temperature | 2.13 | 205.5 | Not Specified | [1] |

Experimental Protocols for Stability Analysis

The thermal stability of energetic materials like this compound is experimentally characterized using thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide quantitative data on decomposition temperatures and mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials like indium and zinc.[3]

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a suitable crucible (e.g., aluminum or gold-plated copper). Hermetically seal the crucible to contain any evolved gases during initial heating stages.

-

Experimental Conditions: Place the sample crucible and an empty reference crucible in the DSC cell. Heat the sample at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).[3]

-

Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak is determined. The area under the peak is integrated to calculate the enthalpy of decomposition. Kinetic parameters can be determined using methods like the Ozawa/Flynn/Wall multiple heating rate method (ASTM E698) or the single scan Borchardt and Daniels approach (ASTM E2041).[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Calcium oxalate (B1200264) is a common standard.[3]

-

Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of this compound into a TGA crucible.[3]

-

Experimental Conditions: Heat the sample at a controlled linear rate under a defined atmosphere (e.g., nitrogen) with a specific flow rate.[5]

-

Data Analysis: Record the sample mass as a function of temperature. The resulting curve provides information on the decomposition temperature range and the mass of volatile products (primarily N₂). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations: Decomposition Pathways and Workflows

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is initiated by the excitation of the azide anion, leading to the cleavage of a nitrogen-nitrogen bond and the eventual liberation of nitrogen gas. The following diagram illustrates a generalized pathway.

Experimental Workflow for Thermal Stability Analysis

The logical flow for experimentally determining the thermal stability of a compound like this compound is depicted below.

Conclusion

The stability of this compound is a complex phenomenon governed by multiple decomposition pathways with distinct activation energies. While comprehensive theoretical studies specifically detailing the thermal decomposition of KN₃ at ambient pressure are an area for further research, existing experimental data provides crucial benchmarks for activation energies. The methodologies for quantum chemical calculations applied to other azides offer a robust framework for future theoretical investigations of KN₃. Standard experimental protocols, particularly DSC and TGA, remain the cornerstone for the empirical assessment of its thermal stability, providing essential data for safety and handling in research and development.

References

Methodological & Application

Application Note: Synthesis of Organic Azides from Alkyl Halides using Potassium Azide (KN₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic azides are versatile functional groups with significant applications in medicinal chemistry, drug development, bioconjugation, and materials science. They serve as key intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, triazoles, and other heterocyclic systems. The "click chemistry" concept, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, has further elevated the importance of organic azides in modern chemical synthesis. A common and efficient method for the preparation of organic azides is the nucleophilic substitution of alkyl halides with an azide (B81097) salt, such as potassium azide (KN₃). This application note provides a detailed protocol for this transformation, focusing on the reaction mechanism, experimental procedures, and factors influencing reaction outcomes.

Reaction Mechanism and Stereochemistry

The synthesis of organic azides from alkyl halides using this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted, single-step process, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom of the alkyl halide from the backside relative to the leaving group (halide ion).[1][2] This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, a characteristic feature of Sₙ2 reactions.[1][2] The reaction rate is dependent on the concentration of both the alkyl halide and the azide nucleophile.[3]

The general transformation can be represented as follows:

R-X + KN₃ → R-N₃ + KX (where R = alkyl group and X = halide)

References

Application Notes and Protocols: Potassium Azide in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium azide (B81097) and other azide sources in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The two primary forms of azide-alkyne cycloaddition reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are detailed below. These methodologies are foundational in bioconjugation, drug development, and materials science for the precise and stable linking of molecular entities.[1]

Introduction to Azide-Alkyne Click Chemistry

The azide functional group (-N₃) is a cornerstone of click chemistry due to its small size, metabolic stability, and bioorthogonality.[1] This means it does not readily react with functional groups typically found in biological systems, allowing for highly specific "click" reactions with a complementary alkyne partner to form a stable triazole linkage.[1] Potassium azide (KN₃) is a common inorganic salt used as a source of the azide anion in these reactions. Alternatively, hydrazoic acid (HN₃) can be generated in situ from sodium azide under mildly acidic conditions for use in CuAAC reactions, a method that enhances safety by avoiding the handling of concentrated and potentially explosive hydrazoic acid.[2][3]

The two main types of azide-alkyne click chemistry are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[4] It is characterized by very fast reaction kinetics and high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[4][5] However, the cytotoxicity of the copper catalyst can be a limitation for applications in living systems.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free reaction that employs a strained cyclooctyne (B158145) which reacts spontaneously with an azide.[7][] The driving force is the release of ring strain in the cyclooctyne.[7] SPAAC is highly biocompatible and ideal for in vivo and live-cell applications, though generally exhibits slower reaction kinetics compared to CuAAC.[6][9]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics with biocompatibility. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC [6]

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity.[6] | High, suitable for in vivo and live-cell applications.[6] |

| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[10] | Generally slower than CuAAC, dependent on the cyclooctyne used.[6][9] |

| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize. |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5] | Can produce a mixture of regioisomers depending on the cyclooctyne.[11] |

Table 2: Second-Order Rate Constants for Common SPAAC Reagents with Benzyl Azide [11][12]

| SPAAC Reagent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.14 | Good balance of stability and reactivity. |

| DBCO/ADIBO (Dibenzocyclooctyne/Azadibenzocyclooctyne) | ~0.90 | Significantly faster than BCN, widely used. |

| DIBAC (Dibenzoazacyclooctyne) | ~1.9 | Highly reactive cyclooctyne. |

Experimental Protocols

Safety Precautions for Handling this compound:

This compound and other azide compounds are toxic and potentially explosive.[13] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[13][14][15] Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[16] Do not dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[15] All azide-containing waste must be disposed of as hazardous chemical waste according to institutional guidelines.[16]

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein[5][17]

This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent probe.

Materials:

-

Azide-modified protein (1 mg/mL in PBS, pH 7.4)

-

Alkyne-fluorophore (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

-

Sodium ascorbate (B8700270) (1 M stock in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with the desired volume of the alkyne-fluorophore stock solution to achieve a final concentration of 100 µM.

-

Add 2 µL of the 50 mM CuSO₄ stock solution to the reaction mixture (final concentration: 1 mM).

-

Immediately add 2 µL of the 100 mM THPTA stock solution (final concentration: 2 mM) and gently mix. The THPTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[9]

-

Initiate the reaction by adding 1 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 10 mM). Gently mix the solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.

-

Analyze the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling[7]

This protocol outlines the metabolic labeling of cell surface glycans with an azide-modified sugar followed by fluorescent labeling using a cyclooctyne-dye.

Materials:

-

Cells of interest in culture

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore, 1 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the culture medium with the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[7]

-

-

SPAAC Reaction:

-

Gently wash the cells twice with warm PBS to remove unincorporated azido sugar.

-

Prepare the labeling solution by diluting the cyclooctyne-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[7]

-

Wash the cells three times with warm PBS to remove excess fluorophore.

-

The cells are now ready for imaging by fluorescence microscopy.

-

Visualizations

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for metabolic labeling and imaging using SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles [organic-chemistry.org]

- 3. A new safe source of hydrazoic acid has been developed with the participation of ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. research.uga.edu [research.uga.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols for the Preparation of Tetrazoles Using Potassium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich five-membered heterocyclic compounds. The tetrazole ring is metabolically stable and serves as a non-classical bioisostere for the carboxylic acid group, making it a crucial scaffold in medicinal chemistry.[1] This feature enhances the lipophilicity and bioavailability of drug candidates. Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including the angiotensin II receptor antagonist family known as "sartans" (e.g., Losartan, Valsartan).[2]

The most common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile (R-C≡N) and an azide (B81097) source.[1][2][3] While historically, the highly toxic and explosive hydrazoic acid (HN₃) was used, modern protocols favor safer inorganic azides like sodium azide (NaN₃) or potassium azide (KN₃).[2] this compound is a stable, crystalline solid that serves as an effective nucleophile in the formation of the tetrazole ring, often facilitated by a catalyst.

This document provides detailed protocols, safety guidelines, and comparative data for the synthesis of tetrazoles using this compound, intended for use in research and development settings.

Critical Safety Precautions

Working with azides requires strict adherence to safety protocols due to their high toxicity and potential for forming explosive compounds. This compound itself is not shock-sensitive but can decompose explosively if heated rapidly.[4]

General Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles or safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are standard, but double-gloving or specialized gloves like SilverShield® may be required for extensive handling).[5]

-

Ventilation: All manipulations of this compound and reactions involving azides must be conducted inside a certified chemical fume hood to avoid inhalation of dust or the highly toxic hydrazoic acid gas.[4][5]

-

Utensils: Never use metal spatulas or tools to handle azides. Contact with metals, especially heavy metals like lead, copper, silver, or mercury, can form highly shock-sensitive and explosive metal azides.[6] Use plastic, ceramic, or Teflon-coated spatulas.

-

Scale: It is highly recommended to perform reactions on the smallest scale possible, consistent with the experimental goals.

Chemical Incompatibilities:

-

Acids: NEVER mix this compound with strong acids. This reaction generates hydrazoic acid (HN₃), which is extremely toxic, volatile, and explosive.[6] Acidic work-up steps must be performed with extreme caution and adequate ventilation.

-

Heavy Metals: Avoid all contact with heavy metals and their salts. Azide solutions should never be poured down the drain, as they can react with lead or copper plumbing to form explosive deposits.[5]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can form explosive organic azides.[5][6]

Storage & Waste Disposal:

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances, heat, and ignition sources.[4] Ensure the container is tightly sealed and clearly labeled.

-

Waste: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[5] Do not mix azide waste with other waste streams, especially acidic or metallic waste.[6] Quenching of residual azide in reaction mixtures can be performed by careful addition of a freshly prepared nitrous acid solution (from NaNO₂ and acid), but this should only be done by trained personnel following a validated procedure.

Reaction Mechanism and Workflow

The synthesis of 5-substituted-1H-tetrazoles from nitriles and azides is a formal [3+2] cycloaddition reaction. The generally accepted mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. The reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards attack.

The mechanism involves the activation of the nitrile by a catalyst, followed by nucleophilic attack from the azide ion and subsequent cyclization to form the stable, aromatic tetrazole ring.

// Invisible nodes and edges for alignment p1 [style=invis]; p2 [style=invis]; plus1 -> p1 [style=invis]; p1 -> r_azide [style=invis]; r_azide -> p2 [style=invis]; p2 -> r_cat [style=invis]; } dot Figure 2. Simplified mechanistic pathway for catalyzed tetrazole formation.

Experimental Protocols

The following protocols are adapted from literature procedures that utilize sodium azide and are presented here for use with this compound. The key difference is the molar mass (NaN₃ ≈ 65.01 g/mol ; KN₃ ≈ 81.12 g/mol ), which must be accounted for to maintain correct stoichiometry.

Protocol 1: Lewis Acid Catalyzed Synthesis in Water (Green Chemistry Approach)

This protocol is adapted from the work of Demko and Sharpless, providing a safer and more environmentally friendly method using water as the solvent.[7]

-

Reaction: Benzonitrile (B105546) + this compound → 5-Phenyl-1H-tetrazole